molecular formula C7H9NO2 B7946357 6-hydroxy-2,3-dimethyl-1H-pyridin-4-one

6-hydroxy-2,3-dimethyl-1H-pyridin-4-one

Cat. No.: B7946357
M. Wt: 139.15 g/mol
InChI Key: AIBSWEOXEMSHAN-UHFFFAOYSA-N
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Description

The compound identified as “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” is a chemical entity with specific structural and functional properties. This compound is utilized in various scientific and industrial applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic route typically includes the use of specific reagents and catalysts under defined conditions. For example, the preparation might involve a C-H alkylation reaction using N-protective indole and halogenated hydrocarbon as raw materials, with a manganese catalyst and magnesium metal .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is utilized in biological research to study its effects on biological systems.

    Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism by which “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” exerts its effects involves specific molecular targets and pathways. The compound interacts with these targets to produce its desired effects. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” include those with similar structural and functional properties. These compounds may share similar chemical reactions and applications.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the unique properties it imparts. This makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

6-hydroxy-2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-5(2)8-7(10)3-6(4)9/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSWEOXEMSHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.